molecular formula C15H14O4 B086782 Ptaeroxylin CAS No. 14729-11-4

Ptaeroxylin

Cat. No.: B086782
CAS No.: 14729-11-4
M. Wt: 258.27 g/mol
InChI Key: IUIHYYSAVUBPQO-UHFFFAOYSA-N
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Scientific Research Applications

PTAEROXYLIN has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PTAEROXYLIN involves several steps, starting from commercially available reagents. The general synthetic route includes the formation of the oxepinochromone core through cyclization reactions. Key reagents used in the synthesis include tetrahydrofuran, dichloromethane, and diethyl ether. Thin layer chromatography is employed to monitor the progress of the reactions .

Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its complex synthesis and limited natural availability. advancements in synthetic organic chemistry may pave the way for scalable production methods in the future.

Chemical Reactions Analysis

Types of Reactions: PTAEROXYLIN undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxepinochromone derivatives.

    Reduction: Reduction reactions can modify the functional groups on the oxepinochromone core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxepinochromone derivatives, each with unique chemical and biological properties .

Mechanism of Action

The mechanism of action of PTAEROXYLIN involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of 15-lipoxygenase, an enzyme involved in the inflammatory response. This inhibition reduces the production of inflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, this compound’s antioxidant properties help scavenge free radicals, protecting cells from oxidative damage .

Comparison with Similar Compounds

PTAEROXYLIN is unique among oxepinochromone compounds due to its specific structural features and biological activities. Similar compounds include:

Compared to these compounds, this compound exhibits a distinct combination of chemical reactivity and biological efficacy, making it a valuable compound for further research and development.

Properties

CAS No.

14729-11-4

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

5-hydroxy-2,8-dimethyl-6,9-dihydropyrano[3,2-h][1]benzoxepin-4-one

InChI

InChI=1S/C15H14O4/c1-8-3-4-10-12(18-7-8)6-13-14(15(10)17)11(16)5-9(2)19-13/h3,5-6,17H,4,7H2,1-2H3

InChI Key

IUIHYYSAVUBPQO-UHFFFAOYSA-N

SMILES

CC1=CCC2=C(C=C3C(=C2O)C(=O)C=C(O3)C)OC1

Canonical SMILES

CC1=CCC2=C(C=C3C(=C2O)C(=O)C=C(O3)C)OC1

Synonyms

ptaeroxylin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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